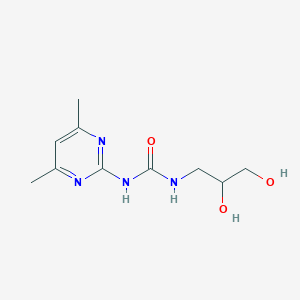
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea
Vue d'ensemble
Description
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea, also known as DHP-PMU, is a small molecule that has been used in various scientific research studies. It is a synthetic compound that has been used in biochemical and physiological studies, as well as in lab experiments. DHP-PMU has been studied for its potential applications in various fields, such as drug delivery, cancer therapy, and gene therapy.
Applications De Recherche Scientifique
Crystal Structure Analysis
- A study on a related compound, a derivative of dehydroabietic acid, revealed insights into crystal structures and intermolecular hydrogen bonding, highlighting its potential in crystallography and material science research (Rao, Wu, Song, & Shang, 2010).
Synthesis and Chemical Reactions
- Research on N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas demonstrated synthesis methods and reactions with dimethyl sulfoxide, contributing to the development of new chemical compounds and synthetic processes (Zeuner & Niclas, 1989).
- The synthesis of (polyhydroxyalkyl)heterocycles involving dihydroxyethylpyrimidine derivatives was explored, indicating applications in organic chemistry and heterocyclic compound synthesis (Aparicio, Herrera, & Fernandez, 1979).
Antimicrobial Properties
- A study explored the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols for their antimicrobial properties, demonstrating potential applications in pharmaceutical research and development (Aggarwal, Rani, Sharma, & Aneja, 2013).
Conformational Studies
- Research on the conformational studies of heterocyclic ureas and their hydrogen-bonded complexes contributes to understanding molecular interactions and designing molecules for specific applications (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Antitumor/Anticancer Activity
- A study on the synthesis of [4,6 substituted diaryl-1,6-dihydropyrimidin-2-yl-oxymethyl]-amines and their in vitro and in vivo antitumor/anticancer activities illustrates potential applications in cancer research (Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014).
Herbicide Research
- The crystal structure of azimsulfuron, a sulfonylurea herbicide, provides insights into herbicide design and environmental interactions (Jeon, Kim, Kwon, & Kim, 2015).
Propriétés
IUPAC Name |
1-(2,3-dihydroxypropyl)-3-(4,6-dimethylpyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-6-3-7(2)13-9(12-6)14-10(17)11-4-8(16)5-15/h3,8,15-16H,4-5H2,1-2H3,(H2,11,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJKMCQCLGQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCC(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)
![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
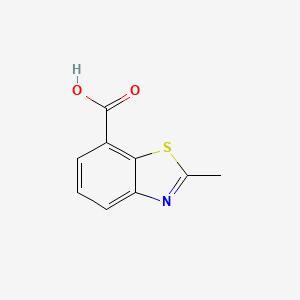
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)
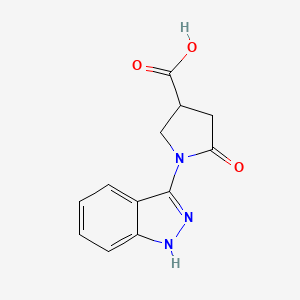
![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)
![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)
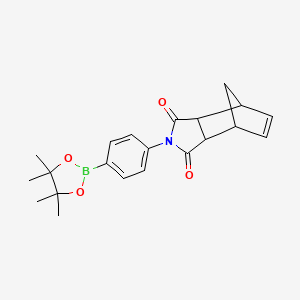
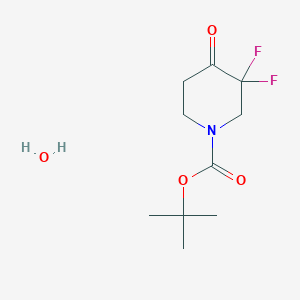
![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)